2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate physicochemical properties
2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate physicochemical properties
Technical Monograph: 2-(2-(Dimethylamino)ethoxy)ethyl Acetoacetate
Executive Summary
This technical guide profiles 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate (CAS: 85604-87-1), a bifunctional building block bridging industrial polymer chemistry and advanced pharmaceutical synthesis. Characterized by a tertiary amine "tail" and a reactive
Unlike standard ethyl acetoacetate (EAA), which is purely lipophilic, this derivative incorporates a hydrophilic ether-amine chain, altering the physicochemical profile of downstream products. This guide details its properties, synthesis, and critical reactivity patterns, serving as a roadmap for researchers utilizing this compound in Hantzsch dihydropyridine synthesis, metal chelation, or pH-responsive linker design.
Molecular Architecture & Identification
The molecule consists of three distinct functional zones:
-
The Acetoacetate Head: A
-keto ester capable of keto-enol tautomerism, Michael additions, and Knoevenagel condensations. -
The Ether Linker: A diethylene glycol-like spacer providing flexibility and hydrophilicity.
-
The Amine Tail: A dimethylamino group acting as a proton acceptor (base) and solubility handle.
| Identifier | Detail |
| IUPAC Name | 2-[2-(Dimethylamino)ethoxy]ethyl 3-oxobutanoate |
| CAS Number | 85604-87-1 |
| Molecular Formula | |
| Molecular Weight | 217.26 g/mol |
| SMILES | CN(C)CCOCCOC(=O)CC(=O)C |
| InChI Key | GIJVAQNLTSPVGC-UHFFFAOYSA-N |
Physicochemical Profile
Note: Experimental data for this specific CAS is limited in public registries. Values below represent a synthesis of available experimental data and high-fidelity structure-property relationship (SPR) predictions.
Table 1: Key Physical Properties
| Property | Value (Experimental/Predicted) | Context & Implication |
| Physical State | Liquid (at 20°C) | Viscous, likely pale yellow due to amine oxidation over time. |
| Boiling Point | ~280°C (760 mmHg) / ~135°C (1 mmHg)* | High BP necessitates vacuum distillation for purification. |
| Density | 1.04 ± 0.05 g/cm³ | Slightly denser than water; phase separation requires salting out if pH is neutral. |
| LogP | -0.53 (Predicted) | Critical: Negative value indicates hydrophilicity, unlike Ethyl Acetoacetate (+0.2). |
| pKa (Amine) | 9.2 ± 0.2 | Basic. Exists as a cationic ammonium salt at physiological pH (7.4). |
| pKa ( | ~10.7 | The active methylene is deprotonatable by alkoxides (e.g., NaOEt). |
| Solubility | Miscible in Water, EtOH, DCM | Amphiphilic nature allows use in both aqueous and organic phases. |
*Estimated based on boiling point elevation of the precursor alcohol (2-(2-(dimethylamino)ethoxy)ethanol).
Synthetic Routes & Manufacturing
The industrial synthesis adheres to a self-validating protocol where the disappearance of the characteristic diketene IR band (2150 cm⁻¹) marks reaction completion.
Primary Route: Diketene Acetoacetylation
This exothermic reaction involves the nucleophilic attack of the alcohol hydroxyl group on the strained lactone ring of diketene.
Reaction Scheme:
Protocol:
-
Charge: Load 2-[2-(dimethylamino)ethoxy]ethanol (1.0 eq) into a reactor with cooling capabilities.
-
Catalysis: Add a trace of tertiary amine (often self-catalyzed by the substrate) or sodium acetate.
-
Addition: Slowly feed Diketene (1.05 eq) while maintaining internal temperature
C. Caution: Diketene is highly reactive and lachrymatory. -
Maturation: Stir at 60°C for 2 hours.
-
Validation: FTIR analysis (loss of 2150 cm⁻¹ peak; appearance of ester C=O at 1740 cm⁻¹ and ketone C=O at 1715 cm⁻¹).
-
Workup: Vacuum strip excess diketene/volatiles. Distillation is optional due to high product purity (>95%).
Reactivity & Functional Applications
This molecule is a "Swiss Army Knife" for medicinal chemists, offering three orthogonal reactivity pathways.
Pathway A: The Hantzsch Dihydropyridine Synthesis (Pharma Core)
In drug development, 1,4-dihydropyridines (DHPs) are privileged scaffolds (e.g., Nifedipine, Amlodipine). Using this specific acetoacetate introduces a solubilizing side chain directly into the DHP ring, addressing the common issue of poor aqueous solubility in calcium channel blockers.
Pathway B: Metal Chelation (Latency Promotion)
The
-
Application: In polymer curing (PU/Epoxy), this molecule chelates the metal catalyst, blocking it at room temperature ("latency"). Upon heating, the chelate breaks, releasing the active catalyst.
Pathway C: pH-Switchable Extraction
The tertiary amine allows the molecule to be toggled between organic-soluble (neutral pH) and water-soluble (acidic pH) states, facilitating easy removal of unreacted reagents during purification.
Figure 1: Orthogonal reactivity pathways. The molecule acts as a solubility modifier, a ligand, or a pH-switchable reagent.
Experimental Protocol: Self-Validating Purity Check
Before using this reagent in complex synthesis, verify its integrity. The amine group makes standard GC/MS challenging without derivatization (tailing peaks). Use this titrimetric method.
Non-Aqueous Titration (Amine Value)
-
Solvent: Dissolve 0.5g of sample in 50mL glacial acetic acid.
-
Titrant: 0.1N Perchloric Acid (
) in acetic acid. -
Indicator: Crystal Violet (transitions from violet to blue-green).
-
Calculation:
(Where V=mL titrant, N=Normality, MW=217.26, W=Sample weight)
Integrity Check: If the purity is <95%, the likely impurity is the hydrolysis product (acetoacetic acid + amino-alcohol). This will interfere with stoichiometry.
Safety & Handling
-
Hazards: Causes skin and eye irritation (H315, H319). The amine tail adds a potential sensitization risk.
-
Storage: Store under nitrogen. Acetoacetates can hydrolyze; amines can oxidize (N-oxide formation).
-
Spill Cleanup: Do not use acidic absorbents (exothermic reaction with amine). Use sand or vermiculite.
References
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SIELC Technologies. (2018). Separation of 2-(2-(Dimethylamino)ethoxy)ethyl acetoacetate on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 2-(2-(Dimethylamino)ethoxy)ethanol (Precursor Data). National Library of Medicine. Retrieved from [Link]
-
Tosoh Corporation. (n.d.).[1] Toyocat® Specialty Amine Catalysts. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Acetoacetates and Amine Catalysts. Retrieved from [Link]
